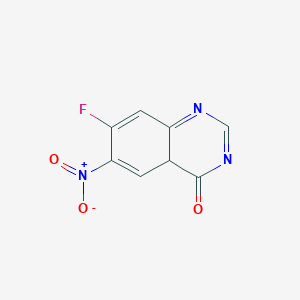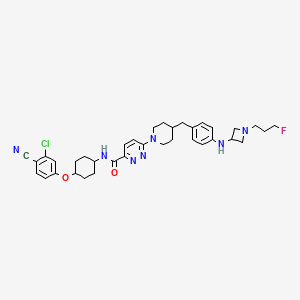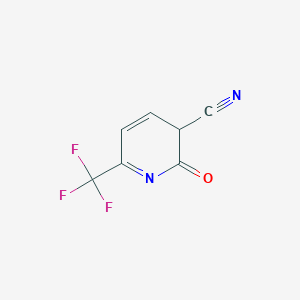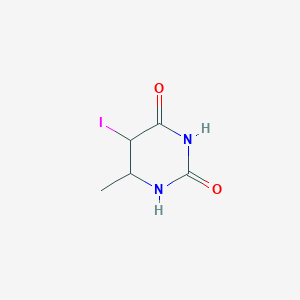
7-fluoro-6-nitro-4aH-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-6-nitro-4aH-quinazolin-4-one is a quinazolinone derivative with the molecular formula C8H4FN3O3 and a molecular weight of 209.13 g/mol . This compound is known for its planar structure, with the nitro group twisted slightly from the mean plane of the quinazolinone ring system . It is used as an intermediate in the production of several multi-targeted Raf kinase inhibitors .
Vorbereitungsmethoden
The synthesis of 7-fluoro-6-nitro-4aH-quinazolin-4-one involves several steps. One common method includes the nitration of 7-fluoro-4(3H)-quinazolinone to produce a mixture of 6- and 8-nitro products, with the 8-nitro product predominating . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
7-Fluoro-6-nitro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-6-nitro-4aH-quinazolin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-fluoro-6-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these kinases, the compound can interfere with signal transduction pathways that are crucial for cell proliferation and survival . This makes it a valuable compound in the development of anti-cancer drugs .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-6-nitro-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
7-Fluoro-4(3H)-quinazolinone: This compound is a precursor in the synthesis of this compound.
6-Nitro-7-fluoro-4(3H)-quinazolinone: Another derivative with similar properties but different substitution patterns.
4-Hydroxy-6-nitroquinazoline: A related compound with a hydroxyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H4FN3O3 |
|---|---|
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
7-fluoro-6-nitro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-4H |
InChI-Schlüssel |
JGWAHFMFBHFLOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NC=NC(=O)C21)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)
![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)

![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)

![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)


![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)

![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
